- Substituent effects on hydrogenation of aromatic rings: hydrogenation vs. hydrogenolysis in cyclic analogs of benzyl ethers, Journal of Organic Chemistry, 1985, 50(12), 2128-33

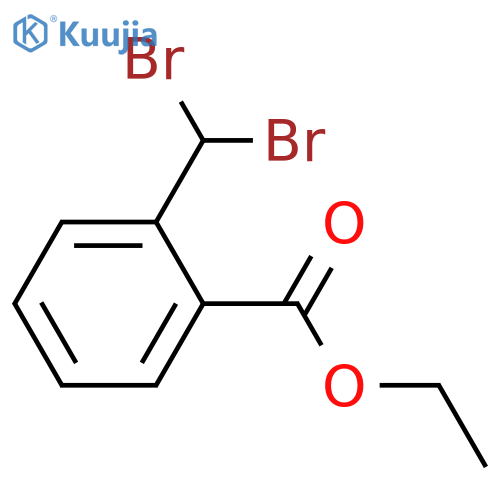

Cas no 96259-59-5 (Benzoic acid, 2-(dibromomethyl)-, ethyl ester)

Benzoic acid, 2-(dibromomethyl)-, ethyl ester 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 2-(dibromomethyl)-, ethyl ester

- ethyl 2-(dibromomethyl)benzoate

- Ethyl 2-(dibromomethyl)benzoate (ACI)

-

- MDL: MFCD31629642

- インチ: 1S/C10H10Br2O2/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h3-6,9H,2H2,1H3

- InChIKey: AWLJKEFDGSATPV-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C(C(Br)Br)=CC=CC=1)OCC

じっけんとくせい

- 密度みつど: 1.7±0.1 g/cm3

- ゆうかいてん: Not available

- ふってん: 342.1±32.0 °C at 760 mmHg

- フラッシュポイント: 160.7±25.1 °C

- じょうきあつ: 0.0±0.7 mmHg at 25°C

Benzoic acid, 2-(dibromomethyl)-, ethyl ester セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Benzoic acid, 2-(dibromomethyl)-, ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02856-5g |

ethyl 2-(dibromomethyl)benzoate |

96259-59-5 | 95 | 5g |

$972 | 2022-11-30 | |

| eNovation Chemicals LLC | D778893-1g |

Ethyl 2-(Dibromomethyl)benzoate |

96259-59-5 | 95% | 1g |

$515 | 2023-08-31 | |

| AstaTech | F53189-1/G |

ETHYL 2-(DIBROMOMETHYL)BENZOATE |

96259-59-5 | 95% | 1g |

$463 | 2023-09-19 | |

| abcr | AB543666-250 mg |

Ethyl 2-(dibromomethyl)benzoate; . |

96259-59-5 | 250MG |

€378.50 | 2023-04-14 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02856-5g |

ethyl 2-(dibromomethyl)benzoate |

96259-59-5 | 95% | 5g |

$972 | 2023-09-07 | |

| abcr | AB543666-1g |

Ethyl 2-(dibromomethyl)benzoate; . |

96259-59-5 | 1g |

€799.30 | 2025-02-15 | ||

| Ambeed | A994733-1g |

Ethyl 2-(dibromomethyl)benzoate |

96259-59-5 | 95% | 1g |

$474.0 | 2024-04-15 | |

| 1PlusChem | 1P01KXAZ-250mg |

Ethyl2-(Dibromomethyl)benzoate |

96259-59-5 | 95% | 250mg |

$263.00 | 2024-04-19 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02856-1g |

ethyl 2-(dibromomethyl)benzoate |

96259-59-5 | 95 | 1g |

$325 | 2022-11-30 | |

| abcr | AB543666-1 g |

Ethyl 2-(dibromomethyl)benzoate; . |

96259-59-5 | 1g |

€787.30 | 2023-04-14 |

Benzoic acid, 2-(dibromomethyl)-, ethyl ester 合成方法

ごうせいかいろ 1

Benzoic acid, 2-(dibromomethyl)-, ethyl ester Raw materials

Benzoic acid, 2-(dibromomethyl)-, ethyl ester Preparation Products

Benzoic acid, 2-(dibromomethyl)-, ethyl ester 関連文献

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

Benzoic acid, 2-(dibromomethyl)-, ethyl esterに関する追加情報

Benzoic Acid, 2-(Dibromomethyl)-, Ethyl Ester: A Comprehensive Overview for Biomedical Applications

The compound Benzoic acid, 2-(dibromomethyl)-, ethyl ester (CAS No. 96259-59-5) is a specialized organic molecule that has garnered significant attention in the field of aromatic chemistry and biomedical research. This compound belongs to the class of brominated aromatic compounds, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Structurally, this molecule features a benzoic acid core with a dibromomethyl substituent at the 2-position. The ethyl ester functional group further enhances its chemical versatility. This unique combination of substituents renders the compound highly reactive and amenable to various chemical transformations, making it an invaluable intermediate in drug discovery and synthetic chemistry.

Recent studies have highlighted the potential of dibromomethyl-substituted benzoic acids in the development of novel antimicrobial agents. The presence of bromine atoms introduces electron-withdrawing effects, which can influence the pharmacokinetics and bioavailability of the resulting compounds. Furthermore, the ethyl ester group enhances solubility in organic solvents, facilitating its use in crystallization and purification processes during drug development.

One of the most promising applications of this compound lies in its role as a precursor for biologically active molecules. For instance, derivatives of Benzoic acid, 2-(dibromomethyl)-, ethyl ester have been explored for their potential as inhibitors of tyrosine kinase, a key target in cancer therapy. The strategic placement of bromine atoms allows for fine-tuning of the molecule's binding affinity and selectivity, which are critical parameters in drug design.

Moreover, this compound has been utilized in the synthesis of photoreactive materials for bioimaging applications. The ethyl ester group can be readily converted into other functional groups, enabling the creation of versatile bioconjugates that are compatible with various imaging modalities. This versatility underscores the importance of aromatic brominated compounds in cutting-edge biomedical research.

Recent advancements in green chemistry have also turned attention to the sustainable production of this compound. Researchers have explored catalytic methods and enzymatic reactions to reduce the environmental footprint of its synthesis. These developments align with the growing demand for eco-friendly chemical processes in the pharmaceutical industry.

Despite its potential, it is essential to consider the toxicological implications of brominated compounds. While the compound itself is not classified as a hazardous material, proper handling and disposal protocols must be adhered to, especially in large-scale production settings. Regulatory compliance remains a critical aspect of working with such compounds in both academic and industrial settings.

Looking ahead, the continued exploration of Benzoic acid, 2-(dibromomethyl)-, ethyl ester and its derivatives is expected to yield innovative solutions in oncology, infectious disease treatment, and diagnostic imaging. As the field of biomedical chemistry evolves, compounds like this one will remain at the forefront of scientific inquiry and technological advancement.

96259-59-5 (Benzoic acid, 2-(dibromomethyl)-, ethyl ester) 関連製品

- 2229426-08-6(5-(but-3-yn-2-yl)pyrimidine)

- 328546-79-8(5H-1,4-Benzodiazepin-5-one,1,2,3,4-tetrahydro-9-iodo-)

- 1250655-05-0(1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride)

- 1351608-21-3(6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide)

- 383-72-2(Methyl 2-[(2,2,2-trifluoroacetyl)amino]acetate)

- 898437-24-6(7-butyl-8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 2126157-99-9(rac-[(2R,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanol)

- 946266-50-8(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide)

- 2189725-33-3(N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide)

- 2154662-24-3((2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid)